2-Amino-3-(5-methylindolin-3-yl)propanoic acid
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Overview
Description
Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with a methyl group and an amino acid side chain, making it a unique structure with potential biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole ring, which is then functionalized with a methyl group at the 5-position.
Formation of the Amino Acid Side Chain: The amino acid side chain is introduced through a series of reactions, including amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-methylindolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives and modified amino acids, which can have different biological activities and properties .
Scientific Research Applications
2-Amino-3-(5-methylindolin-3-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-amino-1H-indol-3-yl)propanoic acid: Another indole derivative with a similar structure but different functional groups.
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: A compound with a methyl group at a different position on the indole ring.
Uniqueness
2-Amino-3-(5-methylindolin-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of an amino acid side chain.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,8,10,14H,5-6,13H2,1H3,(H,15,16) |
InChI Key |
BIBNLXCCQWJJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC2CC(C(=O)O)N |
Origin of Product |
United States |
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